1,2:4,5-Biscyclohexylidene D-myo-Inositol

Stereochemistry Chiral Synthesis Inositol Phosphates

1,2:4,5-Biscyclohexylidene D-myo-Inositol (CAS 55123-26-7) is the definitive D-enantiomer bearing the 1,2:4,5-cyclohexylidene protection pattern, delivering stereochemically pure starting material for myo-inositol phosphate synthesis. Unlike the DL-racemate (CAS 104873-71-4) or 1,2:5,6-regioisomer (CAS 34711-26-7), this compound uniquely exposes 3- and 6-hydroxyls for regioselective phosphorylation—critical for D-myo-inositol 3-phosphate production. Generic substitution risks complex mixtures, diminished yields, and compromised assay reproducibility. Reported superior potency to cyclophosphamide in HL-60 apoptosis validates this scaffold for medicinal chemistry SAR campaigns.

Molecular Formula C₁₈H₂₈O₆
Molecular Weight 340.41
CAS No. 55123-26-7
Cat. No. B1146141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2:4,5-Biscyclohexylidene D-myo-Inositol
CAS55123-26-7
Synonyms1,2:4,5-Di-O-cyclohexylidene-D-myo-inositol; 
Molecular FormulaC₁₈H₂₈O₆
Molecular Weight340.41
Structural Identifiers
SMILESC1CCC2(CC1)OC3C(C4C(C(C3O2)O)OC5(O4)CCCCC5)O
InChIInChI=1S/C18H28O6/c19-11-13-14(22-17(21-13)7-3-1-4-8-17)12(20)16-15(11)23-18(24-16)9-5-2-6-10-18/h11-16,19-20H,1-10H2/t11?,12?,13-,14-,15-,16+/m1/s1
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2:4,5-Biscyclohexylidene D-myo-Inositol (CAS 55123-26-7): Procurement and Differentiation Guide for Protected Inositol Intermediates


1,2:4,5-Biscyclohexylidene D-myo-Inositol (CAS 55123-26-7), also known as 1,2:4,5-Di-O-cyclohexylidene-D-myo-inositol, is a chemically protected derivative of the naturally occurring cyclitol, myo-inositol [1]. The compound is characterized by the presence of two cyclohexylidene ketal groups that selectively protect the hydroxyl functionalities at the 1,2 and 4,5 positions of the myo-inositol ring, leaving the 3- and 6-hydroxyl groups free for further derivatization . This specific protection pattern renders it a crucial intermediate for the stereoselective synthesis of biologically relevant myo-inositol phosphates and phosphonates, which are key tools for investigating cellular signaling pathways involving inositol-binding proteins [1].

Why Procurement of 1,2:4,5-Biscyclohexylidene D-myo-Inositol (CAS 55123-26-7) Cannot Be Substituted by Other Isomers or Unprotected Inositols


Substituting 1,2:4,5-Biscyclohexylidene D-myo-Inositol with a closely related analog—such as the DL-racemate (CAS 104873-71-4), the 1,2:5,6-regioisomer (CAS 34711-26-7), or the unprotected myo-inositol—introduces significant and often unquantified risks to experimental reproducibility and synthetic outcome. The D-configuration is essential for achieving the desired stereochemical outcome in downstream syntheses of chiral inositol phosphates [1]. Furthermore, the specific 1,2:4,5 protection pattern is non-interchangeable with the 1,2:5,6 pattern; the former uniquely exposes the 3- and 6-hydroxyls for regioselective phosphorylation, a critical step in the synthesis of myo-inositol 3-phosphate derivatives [2]. Generic substitution with a racemic mixture or a different regioisomer can lead to complex mixtures, drastically reduced yields of the target molecule, and compromised purity of the final research tool.

Quantitative Differentiation Evidence for 1,2:4,5-Biscyclohexylidene D-myo-Inositol (CAS 55123-26-7) vs. Closest Analogs


Stereochemical Identity and Purity: D-Isomer vs. DL-Racemate

The absolute configuration of the D-isomer is unambiguously assigned as 1d, which is critical for the stereoselective synthesis of biologically active inositol phosphates. This contrasts with the DL-racemate (CAS 104873-71-4), which is a mixture of D- and L-enantiomers and introduces inherent stereochemical ambiguity [1]. The D-isomer is available with a standard purity of ≥98%, ensuring a defined stereochemical starting point for research .

Stereochemistry Chiral Synthesis Inositol Phosphates

Regioselective Protection Pattern: 1,2:4,5- vs. 1,2:5,6-Di-O-Cyclohexylidene Isomer

The 1,2:4,5-biscyclohexylidene protection pattern is specifically suited for the synthesis of myo-inositol 3-phosphate and related derivatives, as it leaves the 3- and 6-hydroxyl groups free for selective phosphorylation [1]. This contrasts with the 1,2:5,6-di-O-cyclohexylidene isomer (CAS 34711-26-7), which protects a different set of hydroxyls, making it unsuitable for the same synthetic route without additional protection/deprotection steps . The targeted protection eliminates the need for cumbersome and low-yielding regioselective manipulations.

Regioselectivity Protecting Group Strategy Inositol Phosphate Synthesis

Comparative Potency in Apoptosis Induction vs. Cyclophosphamide

1,2:4,5-Biscyclohexylidene D-myo-inositol has been reported to exhibit greater potency than the established chemotherapeutic agent cyclophosphamide in inducing apoptosis in human leukemia HL-60 cells . While the precise IC50 values are not provided in the available technical datasheet, the qualitative claim of superior potency positions this compound as a promising lead for further investigation in cancer biology, particularly in leukemia models where cyclophosphamide is a standard comparator.

Apoptosis HL-60 Cells Anticancer Research Cyclophosphamide

Optimized Application Scenarios for 1,2:4,5-Biscyclohexylidene D-myo-Inositol (CAS 55123-26-7) Based on Differentiated Evidence


Stereoselective Synthesis of D-myo-Inositol 3-Phosphate and Related Second Messengers

This compound is the definitive starting material for the synthesis of enantiomerically pure D-myo-inositol 3-phosphate, a crucial second messenger in cellular signaling. The defined D-configuration ensures stereochemical fidelity, while the 1,2:4,5 protection pattern provides orthogonal protection for the 3- and 6-hydroxyls, enabling a direct and high-yielding phosphorylation at the desired position [1].

Development of Novel Inositol-Based Anticancer Agents Targeting Apoptosis Pathways

Given its reported superior potency to cyclophosphamide in inducing apoptosis in HL-60 leukemia cells, 1,2:4,5-Biscyclohexylidene D-myo-inositol serves as a privileged scaffold for medicinal chemistry campaigns aimed at developing new chemotherapeutics . Researchers can utilize this compound as a core structure for further derivatization to explore structure-activity relationships (SAR) and optimize its pro-apoptotic activity.

High-Fidelity Research on Inositol-Binding Proteins

As a key intermediate in the synthesis of phosphonate derivatives of myo-inositol, this compound supports the creation of high-purity biochemical probes for studying inositol-binding proteins . The high purity (≥98%) of the starting material minimizes confounding results from isomeric impurities, ensuring that observed biological effects are attributable to the target molecule.

Quote Request

Request a Quote for 1,2:4,5-Biscyclohexylidene D-myo-Inositol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.